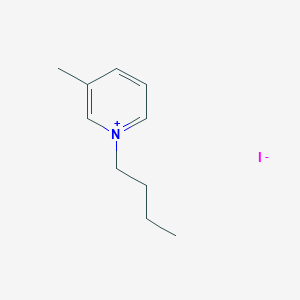

1-Butyl-3-methylpyridinium iodide

描述

1-Butyl-3-methylpyridinium iodide ([BMPy]I) is a pyridinium-based ionic liquid (IL) with the molecular formula C₁₀H₁₆IN and a molecular weight of 277.14 g/mol (CAS RN® 258273-67-5) . It features a pyridinium cation substituted with a butyl chain at the 1-position and a methyl group at the 3-position, paired with an iodide anion. This IL is commercially available with a purity of ≥98% and is utilized in applications such as catalysis, biomass processing, and as a precursor for electrochemical materials . Its chloride analogue, 1-butyl-3-methylpyridinium chloride ([BMPy]Cl), has demonstrated efficacy in dissolving microcrystalline cellulose (28 wt%) and producing total reducing sugars (78%) in biomass treatment, highlighting the role of anion selection in solubility and reactivity .

属性

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.HI/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBIJSXFPKSXGQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049257 | |

| Record name | 1-Butyl-3-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258273-67-5 | |

| Record name | 1-Butyl-3-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpyridinium iodide can be synthesized through a quaternization reaction. This involves the reaction of 1-butylpyridine with methyl iodide under reflux conditions. The reaction typically takes place in an organic solvent such as acetonitrile or acetone .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反应分析

Types of Reactions: 1-Butyl-3-methylpyridinium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions

Major Products:

科学研究应用

1-Butyl-3-methylpyridinium iodide has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1-butyl-3-methylpyridinium iodide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can influence the stability and activity of proteins and other biomolecules. For example, it has been shown to affect the activity of enzymes like α-chymotrypsin by altering their conformation and stability .

相似化合物的比较

Structural and Physicochemical Properties

Table 1: Key Properties of Pyridinium-Based Ionic Liquids

| Compound | CAS RN® | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Conductivity (S cm⁻¹) | Key Applications |

|---|---|---|---|---|---|---|

| [BMPy]I | 258273-67-5 | 277.14 | Not reported | ≥98% | Not reported | Biomass processing, DSSCs |

| [BMPy]Cl | 125652-55-3 | 185.70 | Liquid at RT | ≥99% | Not reported | Cellulose dissolution |

| 1-Butyl-4-methylpyridinium iodide | 32353-64-3 | 277.14 | Not reported | ≥98% | Not reported | Electrochemical studies |

| [BMPy]Br | 26576-85-2 | 230.10 | 79 | ≥99% | Not reported | Catalysis, solvents |

Key Observations :

- Anion Influence : The iodide anion in [BMPy]I contributes to higher molecular weight and distinct solubility compared to chloride or bromide analogues. For instance, [BMPy]Cl is liquid at room temperature, while [BMPy]Br has a defined melting point (79°C) .

Ionic Conductivity and Electrochemical Performance

Table 2: Conductivity Comparison with Iodide-Rich Compounds

| Compound | Conductivity (S cm⁻¹) | Temperature (K) | Activation Energy (Eₐ, eV) | Structure |

|---|---|---|---|---|

| [BMPy]I | Not reported | — | — | Pyridinium IL with I⁻ |

| [m-BrBz-1-APy]I₃ (Compound 1) | 1.03×10⁻⁴ | 343 | 0.28 | Schiff base + I₃⁻ chains |

| [o-FBz-1-APy]I₃ (Compound 2) | 4.94×10⁻³ | 353 | 0.25 | Schiff base + I₃⁻ chains |

| CuPbI₃ | ~10⁻⁸ | 298 | — | Perovskite structure |

Key Findings :

- Superior Conductivity in Schiff Base Compounds : The Schiff base iodides [m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃ exhibit conductivities up to 4.94×10⁻³ S cm⁻¹ at 353 K, outperforming [BMPy]I and traditional iodide conductors like CuPbI₃ by several orders of magnitude. This is attributed to their unique W-shaped polyiodide chains and supramolecular channels (5.6×7.2 Ų), enabling efficient iodide ion migration .

- Thermal Activation : Both Schiff base compounds follow Arrhenius behavior, with low activation energies (0.25–0.28 eV), indicating facile ion mobility .

NMR and Relativistic Effects

1-Butyl-3-methylpyridinium triiodide ([BMP][I₃]) exhibits relativistic effects on ¹H and ¹³C NMR chemical shifts due to interactions with heavy iodide anions. This contrasts with covalent halogenated systems, where relativistic effects are typically localized to bonded atoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。